Cas no 850567-40-7 (3-(Diisopropylcarbamoyl)phenylboronic acid)

3-(Diisopropylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a diisopropylcarbamoyl substituent on the phenyl ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The diisopropylcarbamoyl group enhances steric hindrance, which can improve selectivity in coupling reactions. Additionally, its boronic acid moiety facilitates efficient transmetalation with palladium catalysts. The compound is commonly used in the preparation of bioactive molecules and functional materials, offering stability and reactivity under controlled conditions. Proper handling under inert atmospheres is recommended to preserve its integrity.
3-(Diisopropylcarbamoyl)phenylboronic acid structure
850567-40-7 structure
Product Name:3-(Diisopropylcarbamoyl)phenylboronic acid
CAS No:850567-40-7
MF:C13H20BNO3
MW:249.113803863525
MDL:MFCD06659890
CID:719834
PubChem ID:44119406
Update Time:2025-05-21

3-(Diisopropylcarbamoyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(Diisopropylcarbamoyl)phenyl)boronic acid
    • 3-(Diisopropylcarbamoyl)benzeneboronic acid
    • [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid
    • 3-(Diisopropylcarbamoyl)phenylboronic acid
    • Boronic acid,B-[3-[[bis(1-methylethyl)amino]carbonyl]phenyl]-
    • B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [3-[[bis(1-methylethyl)amino]carbonyl]phenyl]- (9CI)
    • [3-(Diisopropylcarbamoyl)phenyl]boronic acid
    • SCHEMBL12538313
    • AB26564
    • 850567-40-7
    • 3-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid
    • AKOS015838399
    • CS-0061036
    • PS-9549
    • BP-10164
    • 3-(N,N-diisopropylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • W17636
    • (3-(Diisopropylcarbamoyl)phenyl)boronicacid
    • DTXSID30657208
    • {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid
    • MFCD06659890
    • MDL: MFCD06659890
    • Inchi: 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3
    • InChI Key: WNUHFLVEXCGDIK-UHFFFAOYSA-N
    • SMILES: O=C(N(C(C)C)C(C)C)C1C=C(B(O)O)C=CC=1

Computed Properties

  • Exact Mass: 249.15400
  • Monoisotopic Mass: 249.154
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8A^2

Experimental Properties

  • Density: 1.1
  • Melting Point: 170-174
  • Boiling Point: 441.2°C at 760 mmHg
  • Flash Point: 220.6°C
  • Refractive Index: 1.527
  • PSA: 60.77000
  • LogP: 0.62540
  • Sensitiveness: Moisture Sensitive

3-(Diisopropylcarbamoyl)phenylboronic acid Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

3-(Diisopropylcarbamoyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-(Diisopropylcarbamoyl)phenylboronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
3.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
3.2 10 min, 22 - 25 °C
3.3 Reagents: Trimethyl borate ;  0 °C
3.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Production Method 2

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
1.2 10 min, 22 - 25 °C
1.3 Reagents: Trimethyl borate ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

Production Method 4

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2 - 4 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 1 h, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C
2.2 10 min, 22 - 25 °C
2.3 Reagents: Trimethyl borate ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Cu-Catalyzed Intermolecular γ-Site C-H Amination of Cyclohexenone Derivatives: The Benefit of Bifunctional Ligands
Zhao, Xin; et al, ACS Catalysis, 2022, 12(3), 1732-1741

3-(Diisopropylcarbamoyl)phenylboronic acid Raw materials

3-(Diisopropylcarbamoyl)phenylboronic acid Preparation Products

3-(Diisopropylcarbamoyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:850567-40-7)3-(Diisopropylcarbamoyl)phenylboronic acid
Order Number:A863774
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):501.0
Email:sales@amadischem.com

Additional information on 3-(Diisopropylcarbamoyl)phenylboronic acid

Comprehensive Overview of 3-(Diisopropylcarbamoyl)phenylboronic acid (CAS No. 850567-40-7): Properties, Applications, and Industry Insights

3-(Diisopropylcarbamoyl)phenylboronic acid (CAS No. 850567-40-7) is a specialized boronic acid derivative widely recognized for its versatility in organic synthesis and pharmaceutical research. This compound features a unique molecular structure combining a phenylboronic acid moiety with a diisopropylcarbamoyl group, making it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. Its CAS number 850567-40-7 is frequently searched in chemical databases, reflecting its growing relevance in academic and industrial settings.

In recent years, the demand for boronic acid-based compounds has surged due to their pivotal role in drug discovery and material science. Researchers often inquire about "3-(Diisopropylcarbamoyl)phenylboronic acid solubility" or "synthetic routes for CAS 850567-40-7," highlighting its practical challenges and optimization potential. The compound's stability under aqueous conditions and compatibility with palladium catalysts make it a preferred choice for constructing complex biaryl structures, a key step in developing targeted therapeutics.

From an industrial perspective, 850567-40-7 aligns with the trend toward green chemistry and atom-efficient reactions. Its applications extend to OLED materials and agrochemical intermediates, addressing queries like "boronic acid derivatives in electronics" or "CAS 850567-40-7 price trends." Analytical data, including NMR spectra and HPLC purity, are critical for quality control, as emphasized in peer-reviewed studies.

The compound's structure-activity relationship (SAR) is another focal point, particularly in kinase inhibitor design. Users frequently search for "3-(Diisopropylcarbamoyl)phenylboronic acid suppliers" or "technical specifications for CAS 850567-40-7," underscoring the need for reliable sourcing. Regulatory compliance, such as REACH certification, further ensures its safe handling in laboratories.

Emerging trends like AI-driven molecular modeling have amplified interest in 850567-40-7, with computational studies predicting its reactivity in catalytic cycles. This synergy of experimental and theoretical approaches positions 3-(Diisopropylcarbamoyl)phenylboronic acid as a cornerstone in modern medicinal chemistry and nanotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850567-40-7)3-(Diisopropylcarbamoyl)phenylboronic acid
A863774
Purity:99%
Quantity:25g
Price ($):501.0
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